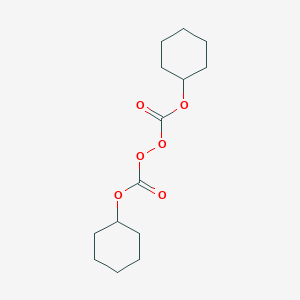
Dicyclohexyl peroxydicarbonate
Overview
Description
Dicyclohexyl peroxydicarbonate is an organic peroxide compound with the molecular formula C₁₄H₂₂O₆. It is commonly used as an initiator in polymerization reactions, particularly for the polymerization of vinyl chloride, ethylene, and acrylate monomers . This compound is known for its high efficiency and sensitivity to temperature changes, making it a valuable tool in various industrial applications .
Mechanism of Action
Target of Action
Dicyclohexyl Peroxydicarbonate (DCPD) is primarily used as a catalyst in the polymerization of various compounds, including vinyl chloride, ethylene, and acrylate esters . It also plays a crucial role in the copolymerization of vinyl chloride and ethyl acrylate .
Mode of Action
DCPD reacts directly with certain compounds such as β-carotene and retinyl acetate without the formation of free radicals . The rate constants of these reactions have been determined . The reactivity of polyenes with respect to oxidation by peroxy oxygen increases as the length of the chain of conjugation increases .
Biochemical Pathways
This process is initiated by DCPD, leading to changes in the chemical structure and properties of the target compounds .
Pharmacokinetics
It’s known that with increasing pressure in the liquid phase, significant decreases occur in the rates of monomolecular and chain decomposition of dcpd in toluene, benzene, and acetonitrile .
Result of Action
The primary result of DCPD’s action is the initiation of polymerization in various compounds, leading to the formation of polymers . This process is crucial in the production of various materials, including plastics and resins .
Action Environment
DCPD is particularly sensitive to temperature rises. Above a given “Control Temperature”, it decomposes violently . It’s also known that DCPD decomposes violently or explosively at temperatures 0-10°C due to self-accelerating exothermic decomposition . Certain factors such as shock, heat, friction, amines, and certain metals can cause accelerated decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexyl peroxydicarbonate is typically synthesized through the reaction of cyclohexyl chloroformate with sodium peroxide. The process involves the following steps :
Formation of Cyclohexyl Chloroformate: Cyclohexanol is reacted with phosgene at low temperatures (8-10°C) to form cyclohexyl chloroformate.
Reaction with Sodium Peroxide: The cyclohexyl chloroformate is then reacted with sodium peroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves maintaining strict temperature controls to prevent decomposition. The compound is often stored and transported in a water slurry to ensure stability and safety .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl peroxydicarbonate primarily undergoes decomposition reactions, which can be initiated by heat, light, or chemical catalysts. These reactions often result in the formation of free radicals, which are essential for initiating polymerization processes .
Common Reagents and Conditions:
Chemiluminescent Reactions: It reacts with N,N-dimethylaniline to produce chemiluminescence.
Major Products: The decomposition of this compound typically yields carbon dioxide, cyclohexanol, and other organic byproducts .
Scientific Research Applications
Dicyclohexyl peroxydicarbonate has a wide range of applications in scientific research and industry:
Polymerization Initiator: It is extensively used as an initiator in the polymerization of vinyl chloride, ethylene, and acrylate monomers.
Catalyst in Copolymerization: It serves as a catalyst in the frontal copolymerization of monomers in the presence of nanoparticles.
Oxidation Reactions: It is used to initiate the oxidation of polyunsaturated compounds, which is valuable in the study of oxidation mechanisms and kinetics.
Comparison with Similar Compounds
Di-tert-butyl Peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl Peroxide: Commonly used in polymerization and as an acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: Dicyclohexyl peroxydicarbonate is unique due to its high efficiency and sensitivity to temperature changes, making it particularly suitable for controlled polymerization processes. Its ability to initiate polymerization without forming free radicals in certain reactions sets it apart from other peroxides .
Properties
IUPAC Name |
cyclohexyl cyclohexyloxycarbonyloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKNMAZFRMCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862693 | |
| Record name | Dicyclohexyl peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a water slurry. | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1561-49-5 | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexyl peroxydicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydicarbonic acid, C,C'-dicyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexyl peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl peroxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UUX7891Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dicyclohexyl peroxydicarbonate (DCPD) initiate polymerization reactions?
A1: DCPD undergoes thermal homolysis to generate cyclohexyloxy radicals. [, ] These radicals then react with monomers, such as styrene or methyl methacrylate, initiating a chain reaction that leads to polymer formation. [, ]
Q2: What is the impact of pressure on DCPD decomposition?
A2: Increasing pressure during DCPD thermolysis favors the formation of cyclohexanol over cyclohexanone, suggesting a shift towards reactions involving hydrogen abstraction. [] Additionally, higher pressures generally lead to increased product condensation. []
Q3: What is the molecular formula and weight of DCPD?
A3: The molecular formula of DCPD is C14H22O6, and its molecular weight is 286.32 g/mol.
Q4: Are there any spectroscopic data available for DCPD?
A4: While specific spectroscopic data isn't detailed in the provided papers, researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor DCPD decomposition and track monomer conversion during polymerization. [, ]
Q5: Does DCPD exhibit compatibility with various polymers?
A6: Research indicates DCPD's compatibility with a range of polymers, including polystyrene and poly(methyl methacrylate). [] It's also used in the polymerization of diallyl terephthalate, highlighting its versatility as an initiator. [, ]
Q6: Is DCPD solely a polymerization initiator, or are there other applications?
A7: While primarily known as an initiator, DCPD plays a role in reactions beyond polymerization. For instance, it's been studied in the sulfoxidation of decane, where it participates in the initial stages of the reaction. []
Q7: How does the concentration of DCPD influence polymerization reactions?
A8: Increased initial concentrations of DCPD result in a decrease in diphenylethane formation during styrene polymerization, indicating an effect on radical recombination processes. [] This highlights the importance of optimizing DCPD concentration for desired polymerization outcomes.
Q8: Are there any computational studies focusing on DCPD and its reactivity?
A8: The provided research articles primarily focus on experimental investigations of DCPD. Further investigation is needed to uncover computational studies exploring its properties and reactions.
Q9: Is there information available regarding the structure-activity relationship of DCPD and its analogs?
A9: The provided research primarily focuses on DCPD itself, without delving into its analogs or structure-activity relationships. Further research is needed to explore these aspects.
Q10: What are the recommended storage conditions and formulation strategies for DCPD?
A10: Information on specific storage conditions and formulation strategies isn't covered in the provided abstracts. Consulting safety data sheets and chemical supplier guidelines is crucial for handling DCPD safely.
Q11: Are there specific SHE regulations pertaining to the handling and disposal of DCPD?
A11: As with storage and formulation, detailed SHE regulations are not discussed in the provided abstracts. Referencing relevant safety data sheets and regulatory guidelines is essential for responsible DCPD usage.
Q12: Are there alternative initiators to DCPD in polymerization reactions?
A13: Yes, several alternative initiators exist, including benzoyl peroxide (BPO) [] and dicumyl peroxide. [] The choice of initiator depends on factors like the desired reaction temperature, polymerization rate, and polymer properties.
Q13: What are the environmental concerns related to DCPD and its disposal?
A13: While not explicitly discussed in the abstracts, responsible waste management practices are crucial for any chemical, including DCPD. Specific information on its environmental impact and degradation pathways requires further research.
Q14: Are there specialized research resources and infrastructure dedicated to studying peroxide initiators like DCPD?
A14: Research on peroxide initiators is often conducted within polymer chemistry laboratories and institutions specializing in materials science.
Q15: Does research involving DCPD extend beyond the realm of polymer chemistry?
A17: Yes, as indicated by its use in the sulfoxidation of decane, [] DCPD's applications extend beyond polymerization, demonstrating its utility in diverse chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


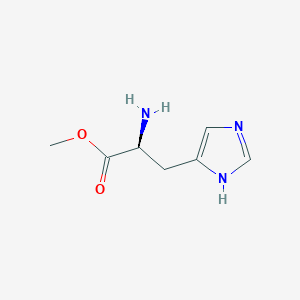




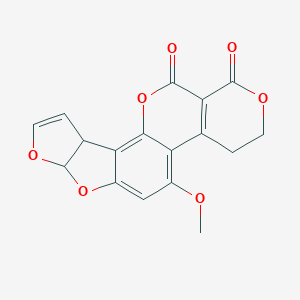

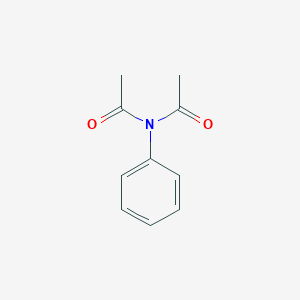
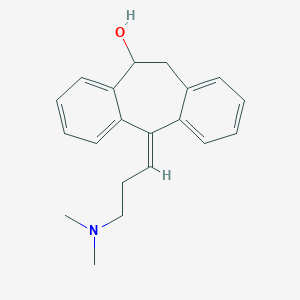
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B73650.png)

![[1,1'-Binaphthalene]-4,4'-diol](/img/structure/B73656.png)
